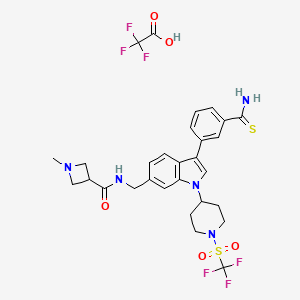

AS-99 (Tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AS-99 (TFA) is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase enzyme. This compound has shown significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis and differentiation, downregulating MLL fusion target genes, and reducing the leukemia burden in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AS-99 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for AS-99 (TFA) are not explicitly detailed in the available sources. it is likely that the production involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s potency and selectivity .

Analyse Chemischer Reaktionen

Reaktionstypen: AS-99 (TFA) unterliegt hauptsächlich Reaktionen, die typisch für organische Verbindungen sind, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Detaillierte Informationen zu den spezifischen Produkten, die bei Reaktionen mit AS-99 (TFA) entstehen, sind nicht readily available .

Wissenschaftliche Forschungsanwendungen

AS-99 (TFA) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als selektiver Inhibitor in Studien mit Histonmethyltransferasen eingesetzt.

Biologie: Untersucht hinsichtlich seiner Rolle bei Zellproliferation, Apoptose und Differenzierung.

Medizin: Wird auf sein Potenzial zur Behandlung von Leukämie durch die gezielte Ansprache von MLL-Fusionsgenen untersucht.

Industrie: Wird in Forschung und Entwicklung neuer Therapeutika eingesetzt

5. Wirkmechanismus

AS-99 (TFA) übt seine Wirkung aus, indem es selektiv das Enzym ASH1L-Histonmethyltransferase hemmt. Diese Hemmung führt zur Herunterregulierung von MLL-Fusionsgen-Zielgenen, die für die Proliferation und das Überleben von Leukämiezellen entscheidend sind. Die Verbindung induziert Apoptose und Differenzierung in diesen Zellen, wodurch die Leukämiebelastung reduziert wird .

Ähnliche Verbindungen:

- NSD1-Inhibitoren

- NSD2-Inhibitoren

- NSD3-Inhibitoren

- SETD2-Inhibitoren

Einzigartigkeit: AS-99 (TFA) ist aufgrund seiner hohen Selektivität für das Enzym ASH1L-Histonmethyltransferase einzigartig, wobei bei einer Konzentration von 50 μM keine signifikante Hemmung anderer Histonmethyltransferasen beobachtet wurde. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf ASH1L-bezogene Pfade und Krankheiten konzentriert .

Wirkmechanismus

AS-99 (TFA) exerts its effects by selectively inhibiting the ASH1L histone methyltransferase enzyme. This inhibition leads to the downregulation of MLL fusion target genes, which are crucial in the proliferation and survival of leukemia cells. The compound induces apoptosis and differentiation in these cells, thereby reducing the leukemia burden .

Vergleich Mit ähnlichen Verbindungen

- NSD1 Inhibitors

- NSD2 Inhibitors

- NSD3 Inhibitors

- SETD2 Inhibitors

Uniqueness: AS-99 (TFA) is unique due to its high selectivity towards the ASH1L histone methyltransferase enzyme, with no significant inhibition observed on other histone methyltransferases at 50 μM concentration. This selectivity makes it a valuable tool in research focused on ASH1L-related pathways and diseases .

Eigenschaften

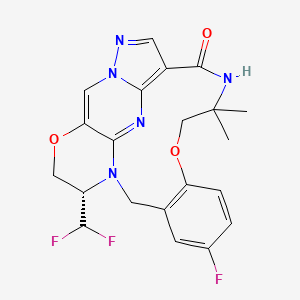

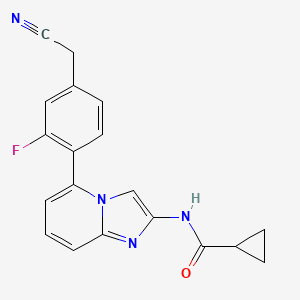

IUPAC Name |

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N5O3S2.C2HF3O2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;3-2(4,5)1(6)7/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRLRZWBIQCNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F6N5O5S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)